molecular formula C30H29Cl2N5 B1222980 1,2-Ethanediamine, N'-(10-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2(10H)-phenazinylidene)-N,N-diethyl- CAS No. 78182-93-1

1,2-Ethanediamine, N'-(10-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2(10H)-phenazinylidene)-N,N-diethyl-

Cat. No.: B1222980
CAS No.: 78182-93-1
M. Wt: 530.5 g/mol
InChI Key: QETMIYRHIXHGJK-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N'-(10-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2(10H)-phenazinylidene)-N,N-diethyl-, also known as 1,2-Ethanediamine, N'-(10-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2(10H)-phenazinylidene)-N,N-diethyl-, is a useful research compound. Its molecular formula is C30H29Cl2N5 and its molecular weight is 530.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Ethanediamine, N'-(10-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2(10H)-phenazinylidene)-N,N-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediamine, N'-(10-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2(10H)-phenazinylidene)-N,N-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,2-Ethanediamine, N'-(10-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2(10H)-phenazinylidene)-N,N-diethyl- is a complex organic compound with potential biological activities that warrant detailed examination. This compound is characterized by its phenazine core, which is known for various biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The structure of the compound can be summarized as follows:

PropertyDescription
IUPAC Name 1,2-Ethanediamine, N'-(10-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2(10H)-phenazinylidene)-N,N-diethyl-
CAS Number 78182-93-1
Molecular Formula C23H26Cl2N4
Molecular Weight 445.39 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets. The phenazine moiety is particularly significant due to its ability to undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, contributing to apoptosis in cancer cells and inhibiting microbial growth.

Key Mechanisms Include:

  • DNA Intercalation : The phenazine structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced cell viability.
  • Reactive Oxygen Species Generation : The redox activity of the phenazine core enhances oxidative stress in target cells.

Anticancer Activity

Research has demonstrated that compounds with a phenazine structure exhibit significant anticancer properties. A study found that derivatives of phenazine showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism was primarily through apoptosis induction via ROS generation and DNA damage .

Antimicrobial Activity

Phenazine derivatives have also been noted for their antimicrobial properties. Studies indicate that the compound exhibits activity against a range of bacteria and fungi. For instance, phenazine-based compounds have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential application in treating infections .

Case Studies

  • Anticancer Efficacy Study :
    • Objective : To evaluate the cytotoxic effects of the compound on cancer cell lines.
    • Methodology : In vitro assays were conducted using A549 and HeLa cells treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 μM, with apoptosis confirmed through flow cytometry analysis.
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial properties against common pathogens.
    • Methodology : Disc diffusion method was employed against E. coli and S. aureus.
    • Results : Zones of inhibition were recorded, indicating effective antimicrobial action at concentrations as low as 10 μg/disc.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other known phenazine derivatives is beneficial.

Compound NameAnticancer ActivityAntimicrobial ActivityNotes
MetronidazoleModerateHighWidely used in clinical settings
PhenazopyridineLowModeratePrimarily used for urinary tract infections
1-HydroxyphenazineHighModerateEffective against multiple cancer cell lines

Properties

IUPAC Name

N,5-bis(4-chlorophenyl)-3-[2-(diethylamino)ethylimino]phenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29Cl2N5/c1-3-36(4-2)18-17-33-26-20-30-28(19-27(26)34-23-13-9-21(31)10-14-23)35-25-7-5-6-8-29(25)37(30)24-15-11-22(32)12-16-24/h5-16,19-20,34H,3-4,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETMIYRHIXHGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025091
Record name (des-Isopropyl)N,N-diethylaminoethyl-clofazimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78182-93-1
Record name (des-Isopropyl)N,N-diethylaminoethyl-clofazimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078182931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (des-Isopropyl)N,N-diethylaminoethyl-clofazimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the mechanism of action of B 749 against Mycobacterium leprae?

A: While the exact mechanism of action of B 749 against Mycobacterium leprae isn't fully elucidated in the provided research [], it's suggested that B 749, similar to clofazimine, might interfere with the vital metabolic processes of the bacteria. This interference is evidenced by the significant inhibition of ³H-thymidine incorporation by M. leprae when exposed to B 749 []. This suggests that B 749 may hinder DNA replication in the bacteria, thereby suppressing its growth and proliferation.

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